molecular formula C18H15N3O5S2 B2682592 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzoate CAS No. 896017-24-6

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzoate

Cat. No.: B2682592
CAS No.: 896017-24-6
M. Wt: 417.45
InChI Key: XOUUAZHJRYGSOH-UHFFFAOYSA-N
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Description

The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzoate is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. It features a 4-oxo-4H-pyran core linked via a thioether bridge to a 5-propionamido-1,3,4-thiadiazole ring, with a benzoate ester at the 3-position of the pyran . This structure integrates multiple heterocyclic systems known for their broad pharmacological potential. The 1,3,4-thiadiazole scaffold is a privileged structure in drug design, renowned for its diverse biological activities . Compounds featuring this moiety have demonstrated potent antimicrobial, anti-tubercular, and anticancer effects . The incorporation of the pyranone and benzoate ester groups further enhances the molecule's ability to engage in key interactions with biological targets, such as hydrogen bonding and π-π stacking, which are critical for receptor binding . Research Applications and Value: This compound is primarily investigated for its potential as a multi-target therapeutic agent. Its structural analogs have shown promising antimicrobial activity against a range of Gram-positive and Gram-negative bacterial strains, as well as fungal pathogens . Furthermore, the 1,3,4-thiadiazole core is frequently explored in anticancer research , with mechanisms that may include the induction of apoptosis through ROS generation or inhibition of key enzymes involved in tumor proliferation . The simple benzoate ester in this specific compound allows for a foundational structure that can be used to establish structure-activity relationships (SAR), providing insights for the development of more potent and selective derivatives, such as those with nitro or halogen substituents on the benzoate ring . Researchers value this chemical tool for probing biological pathways and developing new agents against drug-resistant infections and cancers. For Research Use Only. Not intended for human or veterinary or diagnostic use.

Properties

IUPAC Name

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S2/c1-2-15(23)19-17-20-21-18(28-17)27-10-12-8-13(22)14(9-25-12)26-16(24)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUUAZHJRYGSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzoate is a complex organic compound that features a unique combination of a pyran ring fused with a thiadiazole moiety and various functional groups. Its molecular formula is C18H15N3O5S2C_{18}H_{15}N_{3}O_{5}S^{2}, with a molecular weight of approximately 417.5 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties.

Structural Features and Synthesis

The structural components of this compound contribute significantly to its biological activity:

Component Structural Feature Biological Activity
ThiadiazoleContains a thiadiazole ringAntimicrobial properties
PyranBasic pyran structureAntifungal activity
BenzoateEster functionalityDiverse biological effects

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. The presence of the thiadiazole and pyran rings is crucial for enhancing the compound's interaction with biological targets, which may lead to improved pharmacological profiles.

Antimicrobial Activity

Preliminary studies indicate that derivatives of thiadiazole, such as those present in this compound, exhibit significant antimicrobial properties. For instance, compounds similar to this have shown effectiveness against various pathogens, including Staphylococcus aureus and fungal strains like Candida albicans .

Antifungal Properties

The pyran ring structure contributes to the antifungal activity of this compound. Research has demonstrated that similar pyran-based compounds possess the ability to inhibit fungal growth effectively. The specific interactions at the molecular level are still under investigation but are believed to involve disruption of fungal cell wall synthesis .

Anti-inflammatory and Antitumor Effects

Research indicates potential anti-inflammatory and antitumor activities associated with this compound. The incorporation of the thiadiazole moiety has been linked to enhanced cytotoxic effects against cancer cell lines. For example, studies have shown that compounds containing thiadiazole derivatives can inhibit tumor cell proliferation effectively .

Case Studies

  • Antimicrobial Evaluation : A study evaluated the in-vitro antimicrobial activity of various derivatives against Candida species. The results indicated that certain derivatives exhibited superior efficacy compared to standard antifungal agents like fluconazole .
  • Cytotoxic Activity : In another study focusing on cytotoxicity, compounds similar to this compound were tested against HeLa cells. The findings suggested that modifications in the structure significantly influenced cytotoxic efficacy .

Scientific Research Applications

The biological activities of 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzoate are primarily attributed to its structural components. Key areas of investigation include:

  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects, suggesting potential applications in treating infections.
  • Enzyme Inhibition : Interaction studies indicate that this compound may inhibit specific enzymes, which is crucial for developing therapies targeting diseases like cancer and inflammation.
  • Modulation of Nitric Oxide Synthase : Research shows that compounds with structural motifs similar to this one can modulate nitric oxide synthase activity, impacting various physiological processes.

Applications in Medicinal Chemistry

The compound's potential applications in medicinal chemistry include:

ApplicationDescription
Antimicrobial AgentInhibits growth of bacteria and fungi.
Anti-inflammatory DrugPotential to reduce inflammation by inhibiting specific enzymes.
Anticancer ActivityMay interfere with cancer cell proliferation through enzyme inhibition.
Drug DevelopmentServes as a lead compound for synthesizing derivatives with improved efficacy.

Agricultural Applications

In agriculture, the compound's biological properties suggest potential as a pesticide or herbicide due to its ability to interact with biological systems:

  • Pesticidal Activity : The structural features may confer activity against pests.
  • Fungicidal Properties : Similar compounds have shown effectiveness against fungal pathogens.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound and its derivatives:

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives exhibited significant antimicrobial activity against various pathogens, indicating their potential use in pharmaceuticals.
  • Enzyme Interaction Studies : Research indicated that modifications on the thiadiazole and pyran rings could enhance binding affinity to target enzymes, optimizing therapeutic applications.
  • Nitric Oxide Modulation : Investigations into nitric oxide synthase inhibition revealed promising results for cardiovascular disease treatment.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include ML221 (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate ) and derivatives with modified thioether or benzoate groups (Table 1). Key differences include:

  • This modification may alter receptor binding kinetics or selectivity .
  • Benzoate Substituent : Unlike ML221’s electron-withdrawing 4-nitrobenzoate group, the unsubstituted benzoate in the target compound lacks strong electronic effects, which may reduce APJ binding affinity. Studies on ML221 analogs showed that nitro, bromo, and trifluoromethyl substituents enhance activity, while unsubstituted or polar groups (e.g., hydroxyl) diminish potency .

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Thioether Group Benzoate Substituent APJ IC50 (μM) Selectivity (vs. AT1) Solubility (pH 7.4) Metabolic Stability
ML221 (4-nitrobenzoate) Pyrimidin-2-ylthio 4-Nitro 0.70 (cAMP) >37-fold 14 μM Poor (rapid hepatic)
Target Compound 5-Propionamido-1,3,4-thiadiazol-2-ylthio Unsubstituted N/A N/A Unknown Unknown
ML221 Analog (4-bromobenzoate) Pyrimidin-2-ylthio 4-Bromo ~1.2 >20-fold Low Moderate
ML221 Analog (4-trifluoromethylbenzoate) Pyrimidin-2-ylthio 4-CF3 ~2.5 >15-fold Low Moderate
Pharmacological and Physicochemical Properties
  • APJ Antagonism : ML221 inhibits APJ with IC50 values of 0.70 μM (cAMP assay) and 1.75 μM (β-arrestin recruitment) , demonstrating dual functional antagonism . The target compound’s APJ activity remains uncharacterized, but its thiadiazole-propionamido group could introduce steric or electronic effects that modulate receptor interaction.
  • Selectivity : ML221 shows >37-fold selectivity over the AT1 receptor and minimal off-target activity at 29 GPCRs (except κ-opioid and benzodiazepine receptors) . The thiadiazole moiety in the target compound may alter selectivity due to its distinct heterocyclic profile.
  • Solubility and Stability : ML221 has poor aqueous solubility (14 μM at pH 7.4) and rapid hepatic metabolism, limiting its utility in vivo . The propionamido group in the target compound may improve solubility via hydrogen bonding but could also increase metabolic liability.

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